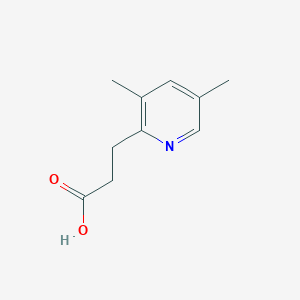

3-(3,5-Dimethylpyridin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(3,5-dimethylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-5-8(2)9(11-6-7)3-4-10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

UHFZHOLZTAPZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)CCC(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Strategies for 3 3,5 Dimethylpyridin 2 Yl Propanoic Acid

Established Synthetic Routes for Pyridylpropanoic Acid Frameworks

The synthesis of pyridylpropanoic acids is not a monolithic process but rather a field characterized by diverse strategies for constructing both the pyridine (B92270) core and the appended propanoic acid side chain. These methodologies can be broadly categorized by the approach to forming the key carbon-carbon bonds of the side chain and the methods for assembling the dimethylated pyridine ring.

Carbon-Carbon Bond Formation Methodologies for the Propanoic Acid Side Chain

Creating the propanoic acid side chain on a pyridine ring is a central challenge that has been addressed through various C-C bond-forming reactions. The choice of method often depends on the desired substitution pattern and the available starting materials. uiowa.edu Activation of the pyridine ring is often a necessary first step to facilitate these transformations. uiowa.edu

Key strategies include:

Alkylation of Pyridine Derivatives: This approach typically involves the deprotonation of an activated C-H bond on a pyridine side chain (e.g., a methyl group) followed by reaction with an electrophile. For extending a methyl group to a propanoic acid chain, a two-carbon synthon is required.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Heck couplings, offer powerful tools for forming C-C bonds on the pyridine scaffold. researchgate.netnih.gov A common strategy involves coupling a halogenated pyridine with a three-carbon component bearing a protected carboxylic acid function.

Michael Addition Reactions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be adapted to build the propanoic acid chain. For instance, a pyridine-based nucleophile could be added to an acrylate derivative.

Homologation Sequences: These methods involve the stepwise extension of a carbon chain. For example, a 4-alkyl pyridine can be activated and reacted with an electrophilic methylene source to achieve alkenylation, which can then be further functionalized. uiowa.edu

| Methodology | Description | Key Features |

| Alkylation | Deprotonation of a side chain followed by reaction with a two-carbon electrophile. | Requires an acidic proton on the side chain; regioselectivity can be an issue. |

| Cross-Coupling | Transition-metal-catalyzed reaction between a halopyridine and an organometallic reagent. | High functional group tolerance; versatile for various substitution patterns. researchgate.net |

| Michael Addition | Conjugate addition of a pyridine-based nucleophile to an acrylate or equivalent. | Efficient for forming β-substituted propanoates. |

| Homologation | Stepwise extension of a carbon chain from a pre-existing functional group. | Allows for controlled chain growth. uiowa.edu |

Synthetic Strategies for the Introduction of Pyridine and its Dimethylation

Hantzsch Dihydropyridine Synthesis: This is a one-pot condensation reaction involving a β-dicarbonyl compound, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine derivative. slideshare.net This method is highly versatile for producing substituted pyridines.

Transition-Metal-Catalyzed Cyclizations: Advancements in catalysis have enabled new routes to functionalized pyridines through cyclization and cross-coupling procedures. researchgate.net For example, [2+2+2] cycloadditions of alkynes and nitriles can efficiently assemble the pyridine ring.

Side-Chain Manipulation: An existing pyridine ring can be functionalized through electrophilic aromatic substitution, although pyridine itself is electron-deficient and generally requires harsh conditions or activating groups for such reactions to proceed efficiently. slideshare.netyoutube.com Direct methylation can be challenging, but alternative strategies like lithiation followed by quenching with an electrophile or cross-coupling reactions are often employed.

Temporary Dearomatization: A newer strategy involves the temporary dearomatization of the pyridine ring through reduction. This generates nucleophilic enamine intermediates that can react with electrophiles like formaldehyde to introduce methyl groups at the C-3 and C-5 positions. nih.gov

Targeted Synthesis of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid

The specific synthesis of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid requires a strategy that combines the formation of the 3,5-dimethylpyridine (B147111) core with the construction of the propanoic acid side chain at the 2-position.

Precursor Synthesis and Functionalization Approaches (e.g., involving 3,5-dimethylpicolinic acid derivatives)

A logical retrosynthetic approach starts with functionalizing a pre-formed 3,5-dimethylpyridine scaffold. A particularly useful precursor is 2,3,5-collidine (2,3,5-trimethylpyridine), which already contains the necessary dimethylation pattern and a methyl group at the reactive 2-position.

One potential synthetic pathway starting from 2,3,5-collidine involves the following steps:

Side-Chain Halogenation: The methyl group at the 2-position can be selectively halogenated (e.g., brominated) using N-bromosuccinimide (NBS) under radical conditions. The benzylic-like position of this methyl group makes it more reactive than the others.

Cyanation: The resulting 2-(bromomethyl)-3,5-dimethylpyridine can be converted to the corresponding nitrile by reaction with a cyanide salt, such as sodium cyanide. This step adds a crucial carbon atom to the side chain.

Alkylation of the Nitrile: The methylene group adjacent to the nitrile is now activated and can be deprotonated with a strong base (e.g., LDA) and alkylated with a one-carbon electrophile, such as methyl iodide, or more elaborately with an acetate equivalent. An alternative is the Arndt-Eistert homologation of a picolinic acid derivative.

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions to yield the target propanoic acid.

An alternative precursor is 3,5-dimethylpicolinic acid. This compound can be subjected to homologation reactions to extend the carboxylic acid group into a propanoic acid chain.

Key Reaction Mechanisms Involved in Propanoic Acid Formation

The formation of the propanoic acid moiety from precursors like nitriles or esters involves well-established reaction mechanisms.

Nitrile Hydrolysis: The conversion of a 2-(3,5-dimethylpyridin-2-yl)acetonitrile derivative to the final acid is a key step. This reaction typically proceeds in two stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid.

Acid-catalyzed mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Tautomerization leads to the amide, which is then hydrolyzed via a standard acid-catalyzed mechanism involving protonation of the carbonyl oxygen and nucleophilic attack by water.

Base-catalyzed mechanism: A hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. The amide is then hydrolyzed by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.

Ester Hydrolysis: If the synthesis proceeds via a propanoate ester, the final step is saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis to liberate the free carboxylic acid. The mechanism for ester hydrolysis is a fundamental nucleophilic acyl substitution reaction. google.com

The reactivity of pyridine carboxylic acids and their derivatives can be influenced by the nitrogen atom in the ring, which affects the electronic properties of the side chain. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid involves careful consideration of reaction parameters at each step to maximize yield and purity. mdpi.com

| Reaction Step | Parameter to Optimize | Rationale |

| Side-Chain Halogenation | Initiator concentration, light source, solvent | To ensure selective monohalogenation at the 2-methyl position and prevent side reactions. |

| Alkylation/Coupling | Base strength, temperature, solvent, catalyst/ligand choice | Critical for achieving high conversion and preventing unwanted side reactions or decomposition of intermediates. researchgate.net |

| Hydrolysis | Acid/base concentration, temperature, reaction time | To ensure complete conversion to the carboxylic acid without causing degradation of the pyridine ring, which can be sensitive to harsh conditions. chemrxiv.org |

Yield Enhancement Strategies:

Purification of Intermediates: Ensuring the purity of each intermediate can prevent the accumulation of side products that might interfere with subsequent steps.

Catalyst Screening: For any cross-coupling steps, screening a variety of ligands and metal precursors is crucial to find the most efficient system for the specific substrate.

Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents are often used for nucleophilic substitution reactions involving cyanide. chemrxiv.org

Protecting Groups: If other functional groups are present that might interfere with the desired reactions, the use of appropriate protecting groups may be necessary.

By systematically applying these established and targeted synthetic strategies, and by carefully optimizing the reaction conditions, 3-(3,5-Dimethylpyridin-2-yl)propanoic acid can be synthesized efficiently.

Stereochemical Control and Enantioselective Synthesis Approaches

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where a single enantiomer is often responsible for the desired therapeutic effect. While specific enantioselective syntheses for 3-(3,5-dimethylpyridin-2-yl)propanoic acid are not extensively documented in dedicated studies, several powerful and well-established asymmetric strategies can be applied to generate this compound in an enantioenriched form. These approaches typically involve the creation of the chiral center at the α- or β-position of the propanoic acid chain through catalytic asymmetric hydrogenation, conjugate addition, or the use of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation: One of the most direct and atom-economical methods to introduce chirality is through the asymmetric hydrogenation of a prochiral precursor, such as 3-(3,5-dimethylpyridin-2-yl)propenoic acid. This reaction involves the use of a chiral transition-metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity. For the hydrogenation of substituted pyridines, catalyst systems like Iridium-BINAP complexes have shown promise. researchgate.net The substrate is activated by hydrogen, and the chiral ligand environment dictates the facial selectivity of the hydride addition to the double bond, resulting in one enantiomer being preferentially formed. The inherent challenge in hydrogenating pyridines is the potential for catalyst inhibition by the nitrogen lone pair, which can sometimes be overcome by performing the reaction on a corresponding pyridinium salt. dicp.ac.cn

Enantioselective Conjugate Addition: Another robust strategy is the enantioselective conjugate addition (or Michael addition) to an α,β-unsaturated ester precursor. In this approach, a carbon nucleophile is added to the β-position of an acrylate derivative bearing the 3,5-dimethylpyridine moiety. The reaction can be catalyzed by a chiral complex, often copper-based, in conjunction with chiral ligands. acs.org This method establishes the stereocenter by controlling the approach of the nucleophile to the activated double bond. The electronic properties of the pyridine ring can influence the reactivity of the vinyl system, making this a viable pathway for constructing the chiral propanoic acid backbone. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary is a classical and reliable method for stereocontrol. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a recoverable, enantiopure molecule (the auxiliary). The steric and electronic influence of the auxiliary then directs the stereochemical outcome of a subsequent reaction. For synthesizing 3-(3,5-dimethylpyridin-2-yl)propanoic acid, one could attach a chiral auxiliary, such as an Evans oxazolidinone, to acrylic acid to form a chiral α,β-unsaturated imide. The subsequent conjugate addition of a 3,5-dimethylpyridin-2-yl organometallic reagent would proceed with high diastereoselectivity. Finally, the auxiliary is cleaved under mild conditions to yield the enantioenriched carboxylic acid and allow for the auxiliary's recovery. wikipedia.org

The table below summarizes potential catalytic systems applicable for the enantioselective synthesis of the target compound based on analogous transformations reported in the literature.

| Methodology | Catalyst/Auxiliary System | Model Substrate Type | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / (R)-SynPhos | 2-Substituted Pyridinium Salts | >90% |

| Asymmetric Hydrogenation | Rh-TangPhos Complex | 3-Substituted Pyridine Derivatives | High (Specific values vary) |

| Enantioselective Conjugate Addition | Cu(I) / Chiral Ferrocenyl Diphosphines | α,β-Unsaturated Esters/Thioesters | up to 96% |

| Chiral Auxiliary | Evans Oxazolidinones | Acrylate Derivatives | >95% (diastereomeric excess) |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact, reducing waste, and improving safety and efficiency. The synthesis of 3-(3,5-dimethylpyridin-2-yl)propanoic acid and its precursors can be significantly improved by adopting sustainable practices that align with these principles. Key areas of focus include the use of alternative energy sources, greener solvents, atom-economical reactions, and renewable feedstocks.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov For pyridine synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. nih.govmdpi.com This is due to efficient and uniform heating of the reaction mixture, which can accelerate reaction rates. A one-pot, multi-component reaction to form the substituted pyridine ring, for example, can be performed under microwave irradiation in a green solvent like ethanol, improving energy efficiency and process throughput. nih.govacs.org

Use of Green Solvents and Solvent-Free Conditions: Traditional organic synthesis often relies on volatile and hazardous organic solvents. A core principle of green chemistry is to replace these with environmentally benign alternatives. Water, ethanol, and ionic liquids are increasingly used in the synthesis of pyridine derivatives. ijarsct.co.in Some reactions can be designed to run under solvent-free conditions, for instance by grinding solid reactants together (mechanochemistry) or by using one of the reagents as the solvent. rsc.org Such approaches eliminate solvent-related waste, cost, and safety hazards entirely.

Renewable Feedstocks: A forward-looking green chemistry strategy involves the use of renewable starting materials derived from biomass instead of petrochemicals. mdpi.com Research has shown that pyridine bases can be synthesized from feedstocks like glycerol, a byproduct of biodiesel production. acsgcipr.org While direct synthesis of 3-(3,5-dimethylpyridin-2-yl)propanoic acid from biomass is a complex, long-term goal, the fundamental building blocks for the pyridine ring or the propanoic acid side chain could potentially be sourced from biorenewable materials, such as aldehydes, ketones, or furans derived from C5 and C6 sugars. acsgcipr.orgresearchgate.net This approach moves towards a more sustainable chemical industry by closing the carbon cycle.

The following table compares conventional and green approaches for the synthesis of pyridine derivatives, highlighting the advantages of adopting sustainable methodologies.

| Parameter | Conventional Method | Green Chemistry Approach | Advantage of Green Approach |

| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) | Drastically reduced reaction time and energy consumption. nih.gov |

| Solvents | Toluene, Dichloromethane (B109758), DMF | Ethanol, Water, or Solvent-Free | Reduced toxicity, pollution, and disposal costs. ijarsct.co.inrsc.org |

| Reaction Type | Multi-step synthesis with intermediate isolation | One-pot, multi-component reaction | Higher atom economy, less waste, fewer purification steps. nih.gov |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Heterogeneous or recyclable catalysts, biocatalysts | Easier separation, catalyst reuse, milder reaction conditions. ijarsct.co.in |

| Feedstocks | Petroleum-based chemicals | Biomass-derived materials (e.g., glycerol, lignin) | Use of renewable resources, reduced carbon footprint. acsgcipr.org |

Derivatization and Structural Modification Strategies of 3 3,5 Dimethylpyridin 2 Yl Propanoic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The propanoic acid side chain, with its terminal carboxylic acid group, is a prime site for a variety of chemical transformations. These reactions allow for the introduction of new functional groups, the extension of the carbon chain, and the construction of more complex molecular architectures.

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis, particularly for creating prodrugs or novel bioactive conjugates.

Esterification: The reaction of 3-(3,5-dimethylpyridin-2-yl)propanoic acid with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding esters. This classic method, known as Fischer esterification, is a reversible process. masterorganicchemistry.comchemguide.co.uk To drive the reaction to completion, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comresearchgate.net Alternative methods for esterification under milder conditions involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com These reagents activate the carboxylic acid, facilitating its reaction with an alcohol. jocpr.com

Interactive Table 1: Examples of Esterification Products

| Reactant Alcohol | Catalyst System | Product Name |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-(3,5-dimethylpyridin-2-yl)propanoate |

| Ethanol | H₂SO₄ | Ethyl 3-(3,5-dimethylpyridin-2-yl)propanoate |

| Isopropanol | H₂SO₄ | Isopropyl 3-(3,5-dimethylpyridin-2-yl)propanoate |

| Benzyl alcohol | DCC/DMAP | Benzyl 3-(3,5-dimethylpyridin-2-yl)propanoate |

| Ethylene (B1197577) glycol | H₂SO₄ | 2-Hydroxyethyl 3-(3,5-dimethylpyridin-2-yl)propanoate |

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is one of the most important reactions in medicinal chemistry. researchgate.net While this can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, direct amidation methods are preferred for their improved atom economy. mdpi.com These direct methods often employ catalysts to facilitate the reaction. For instance, Lewis acids like iron(III) chloride have been shown to effectively catalyze the direct amidation of esters, a principle that extends to carboxylic acids. mdpi.commdpi.com The coordination of the catalyst to the carbonyl oxygen and the pyridine (B92270) nitrogen can create a stabilized intermediate that is more susceptible to nucleophilic attack by the amine. mdpi.commdpi.com Other catalysts, such as niobium(V) oxide, have also been reported for their high activity in direct amidation reactions. researchgate.net

Interactive Table 2: Examples of Amidation Products

| Reactant Amine | Coupling Method | Product Name |

|---|---|---|

| Ammonia | Direct Catalysis (e.g., Nb₂O₅) | 3-(3,5-Dimethylpyridin-2-yl)propanamide |

| Aniline | Direct Catalysis (e.g., FeCl₃) | N-Phenyl-3-(3,5-dimethylpyridin-2-yl)propanamide |

| Diethylamine | DCC | N,N-Diethyl-3-(3,5-dimethylpyridin-2-yl)propanamide |

| Morpholine | DCC/HSU | 4-(3-(3,5-Dimethylpyridin-2-yl)propanoyl)morpholine |

| Benzylamine | Direct Catalysis | N-Benzyl-3-(3,5-dimethylpyridin-2-yl)propanamide |

Modifying the oxidation state of the propanoic acid side chain can lead to new functionalities. The carboxylic acid can be reduced to a primary alcohol, while oxidation can be used to shorten or cleave the side chain, although the latter requires harsh conditions.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol, 3-(3,5-dimethylpyridin-2-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this reduction and offer the advantage of not reducing ester or nitro groups, which provides a degree of chemoselectivity if other reducible functional groups are present in the molecule.

Oxidation: The propanoic acid side chain is generally stable to mild oxidizing agents. However, under forcing oxidative conditions, cleavage of the C-C bonds can occur. For instance, strong oxidants could potentially lead to the formation of 3,5-dimethylpicolinic acid or other degradation products. Such oxidative pathways are less commonly used for synthetic derivatization and are more relevant in the context of metabolic or degradation studies.

The carboxylic acid group can serve as a handle for advanced coupling reactions, enabling the construction of more intricate molecules. A key strategy in this regard is decarboxylative coupling. In these reactions, the carboxyl group is extruded as carbon dioxide, and the remaining alkyl fragment is coupled with another molecule. rsc.org These transformations are typically catalyzed by transition metals like palladium, copper, nickel, or silver. rsc.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the carboxylic acid, providing a powerful tool for building molecular complexity.

Modifications and Functionalization of the Pyridine Ring System

The 3,5-dimethylpyridine (B147111) core of the molecule is another key site for structural modification. The reactivity of the ring is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effects of the two methyl groups.

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to EAS, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). stackexchange.comvaia.com The electronegative nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com For a NAS reaction to proceed, a good leaving group, typically a halide, must be present at one of these activated positions. In the parent molecule, positions 4 and 6 would be susceptible to NAS if a leaving group were present. Therefore, a synthetic strategy could involve the initial introduction of a halogen at the C4 or C6 position, followed by its displacement by a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a versatile method for functionalizing the pyridine ring. youtube.com

The two methyl groups at the C3 and C5 positions are not merely passive substituents; they offer valuable opportunities for further chemical derivatization. The protons on these methyl groups are rendered slightly acidic by the adjacent electron-withdrawing pyridine ring.

This acidity can be exploited by using a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to deprotonate one of the methyl groups, generating a nucleophilic carbanion. rsc.org This lithiated intermediate can then react with a wide range of electrophiles to install new functional groups or extend the carbon skeleton. This strategy allows for the regiospecific functionalization of the methyl groups. rsc.org Additionally, radical-based methods have been developed for the functionalization of methyl-substituted azaarenes, which could also be applied here. researchgate.net

Interactive Table 3: Potential Derivatization of Methyl Groups via Carbanion Intermediate

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Ethyl group (-CH₂CH₃) |

| Aldehyde | Benzaldehyde | Hydroxyethyl group (-CH₂CH(OH)Ph) |

| Ketone | Acetone | Hydroxypropyl group (-CH₂C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (followed by acid workup) | Acetic acid side chain (-CH₂COOH) |

| Ester | Ethyl chloroformate | Ester side chain (-CH₂COOEt) |

Design and Synthesis of Hybrid Molecules Incorporating the 3-(3,5-Dimethylpyridin-2-yl)propanoic Acid Scaffold

The synthesis of hybrid molecules is a powerful strategy in drug discovery and materials science, allowing for the combination of distinct structural motifs to create new chemical entities with potentially synergistic or novel properties. The 3-(3,5-dimethylpyridin-2-yl)propanoic acid scaffold serves as a versatile building block for such endeavors due to the presence of a carboxylic acid group, which can be readily modified through various chemical transformations.

Conjugation with Other Heterocyclic Systems (e.g., pyrimidines, benzimidazoles)

The conjugation of 3-(3,5-dimethylpyridin-2-yl)propanoic acid with other heterocyclic systems like pyrimidines and benzimidazoles can lead to the development of molecules with enhanced biological activity. This is often achieved through the formation of a stable amide bond between the carboxylic acid of the pyridine derivative and an amino group on the target heterocycle.

A general and effective method for this conjugation involves the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the pyrimidine (B1678525) or benzimidazole (B57391) derivative. The general synthetic scheme for such a conjugation is depicted below:

Scheme 1: General strategy for the conjugation of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid with amino-substituted heterocycles.

Table 1: Examples of Amino-Heterocycles for Conjugation

| Heterocycle | Specific Example |

|---|---|

| Pyrimidine | 2-Aminopyrimidine |

| Pyrimidine | 4-Amino-2,6-dimethylpyrimidine |

| Benzimidazole | 2-Aminobenzimidazole |

| Benzimidazole | 5-Amino-2-methylbenzimidazole |

The choice of solvent and reaction conditions is crucial for the success of these coupling reactions. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often used. The reactions are typically carried out at room temperature to prevent side reactions and ensure the stability of the activated intermediate.

While direct literature on the conjugation of 3-(3,5-dimethylpyridin-2-yl)propanoic acid with pyrimidines and benzimidazoles is not abundant, the synthesis of analogous pyridine-pyrimidine and pyridine-benzimidazole hybrids is well-documented, providing a strong basis for the feasibility of these proposed strategies. For instance, the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been reported, often involving the coupling of a pyridine-containing carboxylic acid with an amino-pyrimidine precursor. Similarly, the synthesis of benzimidazole-pyridine hybrids has been achieved through various synthetic routes, including the condensation of pyridine aldehydes with o-phenylenediamines, followed by oxidation, or through palladium-catalyzed cross-coupling reactions.

Formation of Macrocyclic and Polymeric Structures

The bifunctional nature of derivatives of 3-(3,5-dimethylpyridin-2-yl)propanoic acid allows for their use as monomers in the synthesis of macrocycles and polymers. These larger structures can exhibit unique host-guest properties, self-assembly behaviors, and tailored material characteristics.

Macrocyclic Structures:

To form macrocyclic structures, the 3-(3,5-dimethylpyridin-2-yl)propanoic acid scaffold would first need to be converted into a difunctional monomer. For example, the pyridine ring could be further functionalized with a second carboxylic acid group or an amino group. A common strategy for macrocyclization involves the high-dilution condensation of a diacid dichloride with a diamine.

For instance, if a dicarboxylic acid derivative of the parent compound were synthesized, it could be converted to its corresponding diacid chloride using a chlorinating agent like thionyl chloride (SOCl₂). This reactive intermediate could then be slowly added to a solution containing a diamine under high dilution conditions. This technique favors intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocyclic diamide. The synthesis of chiral macrocyclic pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride serves as a pertinent example of this strategy.

Polymeric Structures:

For the synthesis of polymeric materials, such as polyesters or polyamides, derivatives of 3-(3,5-dimethylpyridin-2-yl)propanoic acid can be designed as diacid or diol monomers. The synthesis of polyesters from pyridine dicarboxylic acids is an established field. These materials are of interest due to their potential for enhanced thermal stability and gas barrier properties.

A plausible strategy for creating a polyester (B1180765) would involve the synthesis of a diol derivative of 3-(3,5-dimethylpyridin-2-yl)propanoic acid. This could be achieved by reducing the carboxylic acid to a primary alcohol and introducing a second hydroxyl group onto the pyridine ring. This diol monomer could then be subjected to a polycondensation reaction with a dicarboxylic acid, such as terephthalic acid, in the presence of a suitable catalyst at elevated temperatures. Alternatively, a dicarboxylic acid derivative of the parent compound could be polymerized with a diol like ethylene glycol. The properties of the resulting polyester, such as its glass transition temperature and crystallinity, could be tuned by the choice of the co-monomer.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These theoretical approaches provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications and Selection of Appropriate Basis Sets (e.g., B3LYP/6–311++G)

Density Functional Theory (DFT) is a widely favored computational method for studying organic molecules due to its balance of accuracy and computational efficiency. semanticscholar.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for these calculations. When paired with a comprehensive basis set like 6-311++G(d,p), this method can accurately replicate experimental findings regarding molecular geometry, vibrational frequencies, and other properties. semanticscholar.orgresearchgate.net

The 6-311++G(d,p) basis set is a Pople-style basis set that offers significant flexibility for calculations. The components of this basis set are:

6-311G : Describes the core electrons with a single basis function and the valence electrons with three basis functions, allowing for better representation of electron distribution.

++G : Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and frequency calculations.

For 3-(3,5-Dimethylpyridin-2-yl)propanoic acid, a DFT calculation at the B3LYP/6-311++G(d,p) level would first involve a geometry optimization. This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Energy Gap Analysis and Reactivity Predictions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. ekb.eg

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iarjset.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it is easier to induce electronic transitions. scirp.orgnih.gov

Analysis of the HOMO-LUMO gap is a tool for estimating the reactivity of a given structure. ekb.eg From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov For pyridine (B92270) derivatives, the presence of substituents can significantly alter the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. ekb.egresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting experimental spectra by providing a theoretical basis for vibrational modes and chemical shifts.

Simulated FT-IR and FT-Raman Spectra

Theoretical vibrational frequencies can be calculated for an optimized molecular geometry. DFT calculations at the B3LYP/6-311++G(d,p) level are effective for predicting the infrared and Raman spectra of pyridine derivatives. researchgate.netresearchgate.net The calculation provides the harmonic vibrational frequencies, which correspond to the peaks in the experimental FT-IR and FT-Raman spectra.

However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set deficiencies. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. semanticscholar.org Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes, allowing for an unambiguous interpretation of the experimental spectra. researchgate.net

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard approach for calculating theoretical NMR chemical shifts (¹H and ¹³C).

The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Then, the GIAO calculation is performed on this optimized structure to predict the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing these predicted chemical shifts with experimental data helps confirm or elucidate the molecular structure. semanticscholar.org

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states, reaction intermediates, and reaction energy profiles. For pyridine compounds, the pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govyoutube.com

By mapping the potential energy surface for a proposed reaction involving 3-(3,5-Dimethylpyridin-2-yl)propanoic acid, computational methods can:

Identify Transition States (TS): Locate the highest energy point along the reaction coordinate, which is crucial for determining the reaction's activation energy.

Characterize Intermediates: Identify any local minima on the potential energy surface that correspond to stable, albeit short-lived, species formed during the reaction.

Determine Reaction Pathways: Calculate the intrinsic reaction coordinate (IRC) to confirm that a located transition state connects the desired reactants and products.

This type of analysis allows researchers to understand the feasibility of a reaction, predict product selectivity, and gain detailed insight into the electronic and structural changes that occur throughout the reaction process.

Reaction Pathway Analysis and Transition State Identification

Theoretical reaction pathway analysis for 3-(3,5-Dimethylpyridin-2-yl)propanoic acid allows for the in-silico investigation of potential chemical transformations. By mapping the potential energy surface of a reaction, computational methods can identify the most energetically favorable routes from reactants to products. A critical aspect of this analysis is the identification of transition states, which are the highest energy points along the reaction coordinate and represent the kinetic barrier to a reaction.

For instance, in a hypothetical acid-catalyzed esterification reaction of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid with ethanol, computational models can be employed to calculate the energy profile. This would involve determining the geometries and energies of the reactants, intermediates, transition states, and products. The transition state for such a reaction would likely involve the formation of a tetrahedral intermediate, and its structure and energy would be key determinants of the reaction rate.

Table 1: Hypothetical Calculated Energies for the Esterification of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 | +12.5 |

| Products | -2.1 |

Note: The data in this table is illustrative and based on general principles of esterification reactions, not on specific experimental or computational results for 3-(3,5-Dimethylpyridin-2-yl)propanoic acid.

Solvent Effects on Reaction Energetics and Kinetics

For a molecule like 3-(3,5-Dimethylpyridin-2-yl)propanoic acid, which possesses both a polar carboxylic acid group and a less polar dimethylpyridine moiety, the choice of solvent is particularly important. In a polar protic solvent, such as water or ethanol, hydrogen bonding interactions with the carboxylic acid group would be expected to stabilize the ground state. In contrast, a polar aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO), might have a different effect on the transition state, potentially altering the reaction kinetics.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 20.5 |

| Dichloromethane (B109758) | 8.93 | 18.2 |

| Acetone | 20.7 | 16.8 |

| Ethanol | 24.5 | 15.9 |

| Water | 80.1 | 14.7 |

Note: The data in this table is hypothetical and intended to illustrate the general trend of solvent effects on reaction kinetics.

Structure-Property Relationship (SPR) Modeling and Predictive Analytics

Structure-Property Relationship (SPR) modeling, a subset of which is Quantitative Structure-Property Relationship (QSPR) modeling, is a powerful computational tool used to predict the properties of molecules based on their chemical structure. researchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. ijera.com

For 3-(3,5-Dimethylpyridin-2-yl)propanoic acid and its derivatives, SPR models could be developed to predict a wide range of properties, such as solubility, lipophilicity (logP), and pKa. researchgate.netresearchgate.net The first step in building such a model is to calculate a variety of molecular descriptors for a set of related compounds with known properties. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model.

Table 3: Example of Molecular Descriptors for SPR Modeling of Pyridine Derivatives

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |

| 3-(Pyridin-2-yl)propanoic acid | 151.16 | 0.85 | 63.32 |

| 3-(3-Methylpyridin-2-yl)propanoic acid | 165.19 | 1.25 | 63.32 |

| 3-(3,5-Dimethylpyridin-2-yl)propanoic acid | 179.22 | 1.65 | 63.32 |

| 3-(5-Chloropyridin-2-yl)propanoic acid | 185.61 | 1.55 | 63.32 |

Note: The descriptor values in this table are illustrative and intended to represent the types of data used in SPR modeling.

These predictive models can then be used to estimate the properties of new, unsynthesized derivatives of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid, thereby guiding the design of molecules with desired characteristics.

Biological Activity Research and Mechanistic Investigations Pre Clinical, in Vitro

Enzyme Inhibition Studies and Molecular Interactions

The potential of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid as an enzyme inhibitor has been explored through various pre-clinical studies, with a notable focus on its interaction with inflammatory enzymes.

Research into the inhibitory effects of related compounds has provided insights into the potential activity of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid. A study on structurally similar compounds, 3-(1,4-Diacylpyrrol-2-yl)propionic acids, demonstrated inhibitory activity against cytosolic phospholipase A2 (cPLA2). nih.gov This enzyme is a key player in the inflammatory process, catalyzing the release of arachidonic acid, a precursor to inflammatory mediators like eicosanoids and platelet-activating factor. nih.gov

In the study, the monoacylated compound 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid was identified as an inhibitor of cytosolic phospholipase A2 with a reported IC50 value of 24 microM. nih.gov It is important to note that this compound differs from the subject of this article in its core heterocyclic ring, featuring a pyrrole (B145914) instead of a pyridine (B92270) ring. The findings suggest that the propanoic acid moiety, in conjunction with a substituted heterocyclic structure, may be a key pharmacophore for phospholipase A2 inhibition.

Table 1: Inhibitory Activity of a Structurally Related Compound against Cytosolic Phospholipase A2

| Compound | Target Enzyme | IC50 (µM) |

|---|

This table presents data for a structurally related compound to illustrate the potential area of enzymatic activity.

To understand how compounds like 3-(3,5-Dimethylpyridin-2-yl)propanoic acid might interact with their enzyme targets at a molecular level, researchers employ computational techniques such as molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and mode of interaction. mdpi.com

Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time. mdpi.commdpi.com These simulations provide a dynamic view of the molecular interactions, revealing conformational changes in both the ligand and the protein upon binding. mdpi.comsemanticscholar.org By analyzing the trajectory of the atoms over time, researchers can identify key amino acid residues involved in the interaction and understand the energetic forces driving the binding process. semanticscholar.orgnih.gov While specific molecular docking and dynamics studies on 3-(3,5-Dimethylpyridin-2-yl)propanoic acid are not publicly available, these computational methods are crucial in guiding the design of more potent and selective enzyme inhibitors.

Receptor Binding and Modulation Research

The interaction of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid with various cellular receptors is another area of active investigation to determine its potential pharmacological effects.

The initial assessment of a compound's ability to bind to a specific receptor is often performed using in silico screening methods. nih.govnih.gov These computational approaches can predict the binding affinity of a large number of molecules to a target receptor, helping to prioritize compounds for further experimental testing. nih.govpreprints.org

Following computational screening, in vitro binding assays are conducted to experimentally validate and quantify the interaction between the ligand and the receptor. These assays measure the amount of ligand that binds to the receptor at various concentrations, allowing for the determination of binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki). nih.gov While specific data from receptor binding assays for 3-(3,5-Dimethylpyridin-2-yl)propanoic acid is not available in the reviewed literature, this dual approach of computational and experimental screening is a standard methodology in the field.

Antimicrobial and Antifungal Activity Investigations (In Vitro)

The potential of propanoic acid derivatives as antimicrobial agents has prompted investigations into the efficacy of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid against various pathogens.

Studies have shown that propanoic acid and its derivatives can suppress the growth of pathogenic bacteria. For instance, propionic acid has been demonstrated to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) USA300. nih.gov The antimicrobial activity is attributed to the propionic acid molecule itself and not just the acidity it creates. nih.gov Furthermore, propionic acid has shown broad-spectrum activity against Escherichia coli. nih.gov

While specific minimum inhibitory concentration (MIC) values for 3-(3,5-Dimethylpyridin-2-yl)propanoic acid against these strains are not detailed in the available literature, the general antimicrobial properties of the propanoic acid chemical class are well-documented. Phenolic acids, a related class of compounds, have also shown efficacy against E. coli. nih.gov The combination of a propanoic acid moiety with a dimethylpyridine ring may offer a unique antimicrobial profile.

Table 2: Documented Antimicrobial Activity of Related Propanoic Acid Compounds

| Bacterial Strain | Compound Class | Observed Effect |

|---|---|---|

| Staphylococcus aureus (MRSA USA300) | Propionic Acid | Growth suppression nih.gov |

This table illustrates the established antimicrobial potential of the broader chemical class to which 3-(3,5-Dimethylpyridin-2-yl)propanoic acid belongs.

Based on the performed searches, there is currently no publicly available scientific literature detailing the specific biological activities of the compound “3-(3,5-Dimethylpyridin-2-yl)propanoic acid” for the outlined sections. Pre-clinical and in vitro research concerning its efficacy against fungal strains, its anti-inflammatory properties via protein denaturation, or its anti-fibrotic potential through collagen expression inhibition and cell proliferation studies in disease models could not be retrieved. Therefore, the following article cannot be generated as per the specific content requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.